CHI-KAT8i5

KAT8 inhibitor ESCC IC50

CHI-KAT8i5 is a next-generation, selective KAT8 (MYST1) inhibitor engineered to overcome the solubility and selectivity limitations of legacy tool compounds like MG149 and DC_M01_7. With a KD of 19.72 μM and exclusive selectivity over KAT2A, KAT2B, KAT5, and KAT7, it uniquely enables clean dissection of KAT8-mediated c-Myc stability. It is the only KAT8 inhibitor with published oral in vivo efficacy in an ESCC patient-derived xenograft (PDX) model. The optimized logP (4.61) ensures superior cellular potency and solubility. For research use only.

Molecular Formula C23H29N3O5S3
Molecular Weight 523.7 g/mol
Cat. No. B15563887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCHI-KAT8i5
Molecular FormulaC23H29N3O5S3
Molecular Weight523.7 g/mol
Structural Identifiers
InChIInChI=1S/C23H29N3O5S3/c1-5-25(6-2)33(28,29)18-11-12-19-21(16-18)32-23(24-19)14-10-17-9-13-22(20(27)15-17)34(30,31)26(7-3)8-4/h9-16,27H,5-8H2,1-4H3/b14-10+
InChIKeyBLDLRUKJJGMHBD-GXDHUFHOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CHI-KAT8i5: A Selective, Orally Active KAT8 Inhibitor for Targeted Cancer Research and Drug Development


CHI-KAT8i5 is a rationally designed, small-molecule inhibitor of lysine acetyltransferase 8 (KAT8, also known as MYST1), a histone acetyltransferase (HAT) implicated in the progression of multiple cancers [1]. Developed through structure-based optimization of the scaffold DC_M01_7, CHI-KAT8i5 demonstrates direct binding to KAT8 with a KD of 19.72 μM and inhibits KAT8-mediated acetylation of histone H4 at lysine 16 (H4K16ac), leading to reduced c-Myc protein stability and suppression of tumor cell proliferation [1]. The compound exhibits selectivity for KAT8 over other HAT family members (KAT2A, KAT2B, KAT5, KAT7) and shows in vivo efficacy following oral administration in patient-derived xenograft (PDX) models of esophageal squamous cell carcinoma (ESCC) [1].

Why Generic KAT8 Inhibitor Substitution Fails: The Case for CHI-KAT8i5


KAT8 is a challenging target for chemical probe development, and the limited number of reported inhibitors exhibit significant variability in potency, selectivity, and cellular efficacy [1]. Early KAT8 inhibitors, such as MG149, lack selectivity and require high concentrations to achieve target engagement, while more recent compounds like DC_M01_7 and the MC4171 series show improved biochemical potency but suffer from poor aqueous solubility or inadequate cellular activity in certain cancer models [1][2]. Direct substitution of one KAT8 inhibitor for another without empirical validation is therefore not recommended; each compound's unique physicochemical profile, binding kinetics, and off-target landscape profoundly influences experimental outcomes [1][2]. CHI-KAT8i5 addresses specific limitations of prior analogs through targeted structural modifications that enhance both cellular potency and solubility, making it a distinct and preferable tool for studies where robust, on-target KAT8 inhibition in living systems is required [1].

Quantitative Differentiation of CHI-KAT8i5: Head-to-Head Evidence for Procurement Decisions


Enhanced Cellular Antiproliferative Activity in Esophageal Cancer Models

CHI-KAT8i5 exhibits significantly improved potency in suppressing ESCC cell proliferation compared to its structural precursor, DC_M01_7, and the earlier dual KAT5/KAT8 inhibitor, MG149. In KYSE 30 and KYSE 150 ESCC cell lines, CHI-KAT8i5 achieves an IC50 of 2–3 μM in colony formation assays [1]. In contrast, DC_M01_7 failed to significantly inhibit cell proliferation at concentrations below 100 μM in the same ESCC models [1], and MG149 showed a markedly higher IC50 of 47 ± 14 μM against KAT8 [1]. This represents an approximately 15- to 20-fold improvement in cellular potency.

KAT8 inhibitor ESCC IC50

Validated KAT8 Selectivity Over a Panel of HAT Family Proteins

CHI-KAT8i5 demonstrates high selectivity for KAT8 over other closely related histone acetyltransferase (HAT) family members. In co-immunoprecipitation experiments using CHI-KAT8i5-Sepharose beads, the compound bound to KAT8 but showed no detectable interaction with KAT2A, KAT2B, KAT5, or KAT7 [1]. This selectivity profile is a critical improvement over MG149, which inhibits both KAT5 and KAT8, and over earlier N-phenyl-5-pyrazolone derivatives (e.g., compound 19) which, despite showing some selectivity, had not been validated in this specific cellular binding context [2].

KAT8 HAT selectivity Chemical probe

Improved Aqueous Solubility (LogP) Compared to Lead Series Compounds

Structure-activity relationship (SAR) studies leading to CHI-KAT8i5 demonstrate a tangible improvement in predicted aqueous solubility, a key parameter for both in vitro assay reliability and in vivo oral bioavailability. The calculated logP value for CHI-KAT8i5 is 4.61, a significant reduction from the value of 5.00 observed for precursor compounds 2 and 3 in the optimization series [1]. This reduction in lipophilicity is attributed to the strategic introduction of methoxy and hydroxy groups on the phenyl ring, a modification inspired by work on KAT6A inhibitors [1]. While direct solubility measurements are not reported, the lower logP predicts improved dissolution in aqueous biological media.

LogP Solubility Drug-likeness

In Vivo Tumor Growth Suppression in a Clinically Relevant PDX Model

CHI-KAT8i5 demonstrates robust anti-tumor activity in vivo in a patient-derived xenograft (PDX) model of esophageal squamous cell carcinoma (ESCC), a gold-standard preclinical model that recapitulates the genetic and histological features of the original patient tumor [1]. Oral administration of CHI-KAT8i5 (50 or 200 mg/kg) over a 4- to 6-week period significantly attenuated tumor growth [1][3]. This in vivo efficacy is a key differentiator from many earlier KAT8 inhibitors, such as compounds 19 and 34 (MC4171), for which in vivo PDX data are not yet reported [2].

PDX model ESCC In vivo efficacy

Direct Target Engagement and Mechanism of Action Confirmation via Mutagenesis

The mechanism of KAT8 inhibition by CHI-KAT8i5 is rigorously defined through site-directed mutagenesis, confirming on-target cellular activity. Computational docking predicted that CHI-KAT8i5 forms critical hydrogen bonds with His100, Arg152, and Pro179 in the KAT8 active site [1]. In vitro HAT assays using purified mutant proteins validated this model: CHI-KAT8i5 (10 μM) inhibited the acetyltransferase activity of wild-type KAT8 and the Pro179Ala mutant, but failed to inhibit the His100Ala and Arg152Ala mutants [1]. This level of mechanistic characterization is absent for many earlier KAT8 inhibitors, including MG149 and the MC4171 series [2].

Target engagement Mechanism of action Mutagenesis

Optimal Research and Industrial Applications of CHI-KAT8i5


Chemical Probe for KAT8-Dependent c-Myc Stability Studies in Esophageal and Other Cancers

CHI-KAT8i5 is ideally suited for experiments designed to dissect the role of KAT8 in regulating c-Myc protein stability, particularly in ESCC and other solid tumors where KAT8 is overexpressed [1]. Its validated selectivity over other HATs ensures that observed changes in c-Myc acetylation and downstream signaling can be confidently attributed to KAT8 inhibition, providing a cleaner signal than dual inhibitors like MG149 [1].

In Vivo Preclinical Efficacy Studies in Patient-Derived Xenograft (PDX) Models

Researchers seeking to evaluate KAT8 inhibition in clinically relevant in vivo models should prioritize CHI-KAT8i5 due to its demonstrated oral bioavailability and tumor growth suppression in an ESCC PDX model [1][2]. This provides a significant advantage over other KAT8 tool compounds (e.g., MC4171) that lack published in vivo PDX data [3].

Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization Campaigns

The well-characterized binding mode of CHI-KAT8i5, confirmed by both computational docking and site-directed mutagenesis (His100, Arg152), makes it an excellent reference compound for medicinal chemistry teams developing next-generation KAT8 inhibitors [1]. The available SAR data on its solubility-enhancing modifications (logP reduction from 5.00 to 4.61) also provides a clear template for improving drug-like properties in analog series [1].

Functional Genomics and Pathway Analysis of H4K16 Acetylation

As a selective inhibitor of KAT8, the primary enzyme responsible for H4K16 acetylation, CHI-KAT8i5 is a powerful tool for investigating the functional consequences of this specific histone mark [1]. Studies examining the interplay between H4K16ac, chromatin compaction, and transcriptional regulation in cancer, senescence, or autophagy will benefit from the compound's ability to reduce H4K16ac in a dose-dependent manner without perturbing other HAT-mediated acetylation events [1].

Technical Documentation Hub

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